molecular formula C6H18Cl2N2 B1288180 2,3-Dimethyl-2,3-butanediamine Dihydrochloride CAS No. 75804-28-3

2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Cat. No.: B1288180
CAS No.: 75804-28-3
M. Wt: 189.12 g/mol
InChI Key: BRLVXFONMZRJCD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-butanediamine Dihydrochloride is a useful research compound. Its molecular formula is C6H18Cl2N2 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complex Formation in Chemistry

The [Co{(R)-1-phenyl-1,2-ethanediamine}3]3+ complex, incorporating similar structures to 2,3-dimethyl-2,3-butanediamine, showcases the versatility of these compounds in forming various isomers with metals like cobalt. This aspect of complex formation is significant in understanding the stereochemical properties of metal complexes (Kojima & Fujita, 1981).

Material Science and Polymer Research

In material science, derivatives of 2,3-dimethyl-2,3-butanediamine have been utilized in the synthesis of stereoregular polyamides, demonstrating their utility in creating new materials with unique properties. These polyamides, derived from L-tartaric acid using 2,3-dimethyl-1,4-butanediamine, show significant crystallinity and melting points, indicating potential applications in advanced material engineering (Bou, Iribarren, & Muñoz-Guerra, 1994).

Coordination Chemistry

Research into the platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, which are structurally related to 2,3-dimethyl-2,3-butanediamine, illustrates the role of such compounds in coordination chemistry. These studies are fundamental in understanding the stereochemical behavior of these complexes, which could have implications in catalysis and pharmaceutical applications (Saito & Kidani, 1986).

Chemistry of Metal Complexes

Research on palladium(II) and platinum(II) complexes involving 2,3-dimethyl-2,3-butanediamine derivatives has been a focal point in the study of metal complexes. The exploration of these complexes offers insights into the stability and reactivity of these metals when coordinated with various ligands. Such studies have broad implications in the field of inorganic chemistry, particularly in understanding the nature of metal-ligand interactions (Lim et al., 1997).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2,3-butanediamine Dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. The compound’s ability to form stable complexes with metal ions also contributes to its role in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular processes . Additionally, its ability to chelate metal ions plays a crucial role in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions (2-8°C) but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including oxidative stress and apoptosis . These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in amino acid metabolism and its interaction with aminotransferases are particularly noteworthy . These interactions can lead to changes in the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain cellular compartments can affect its biochemical activity . For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding proteins can influence its distribution within the cytoplasm .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2,3-dimethylbutane-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-5(2,7)6(3,4)8;;/h7-8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLVXFONMZRJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596024
Record name 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75804-28-3
Record name 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbutane-2,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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